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  • Product: Methyl 4-phenylthiophene-3-carboxylate
  • CAS: 38695-71-5

Core Science & Biosynthesis

Foundational

Difference between methyl 4-phenylthiophene-3-carboxylate and 2-carboxylate isomers

The following technical guide details the structural, synthetic, and functional differences between methyl 4-phenylthiophene-3-carboxylate and methyl 4-phenylthiophene-2-carboxylate. Differentiation, Synthesis, and Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional differences between methyl 4-phenylthiophene-3-carboxylate and methyl 4-phenylthiophene-2-carboxylate.

Differentiation, Synthesis, and Pharmaceutical Utility of 2- vs. 3-Carboxylate Isomers

Executive Summary

In medicinal chemistry, the precise positioning of substituents on a thiophene ring dictates not only the molecule's electronic profile but also its metabolic stability and binding affinity. Methyl 4-phenylthiophene-3-carboxylate (Isomer A ) and methyl 4-phenylthiophene-2-carboxylate (Isomer B ) are regioisomers often utilized as bioisosteres for benzoate derivatives.

The core distinction lies in the


 (C2/C5) vs. 

(C3/C4)
positioning of the ester group relative to the sulfur heteroatom. This results in divergent NMR signatures, lithiation regioselectivity, and biological applications. Isomer A is a privileged scaffold in kinase inhibition (e.g., aPKC inhibitors), while Isomer B serves as a robust intermediate in the synthesis of liquid crystals and agrochemicals.

Structural & Electronic Analysis

Numbering and Substitution Patterns

The thiophene ring is numbered starting from the sulfur atom (position 1). The electronic disparity between the


-positions (C2, C5) and 

-positions (C3, C4) is the fundamental driver of reactivity.
  • Isomer A (3-Carboxylate): The ester is at the

    
    -position (C3). The phenyl group is at C4.
    
    • Key Feature: Possesses an unsubstituted

      
      -proton at C2 (highly acidic due to inductive effects of S and ortho-ester).
      
  • Isomer B (2-Carboxylate): The ester is at the

    
    -position (C2). The phenyl group is at C4.
    
    • Key Feature: The ester is conjugated directly with the sulfur atom, increasing thermodynamic stability.

Figure 1: Structural comparison of the two regioisomers highlighting the substitution patterns.

NMR Diagnostic Criteria (Self-Validating System)

Distinguishing these isomers via


H NMR is straightforward if one analyzes the coupling constants (

) and chemical shifts (

) of the ring protons.
FeatureIsomer A (3-Carboxylate) Isomer B (2-Carboxylate) Mechanistic Reason
Ring Protons C2-H and C5-HC3-H and C5-HSubstitution positions.
Multiplicity Doublets (or apparent singlets)Doublets (Meta-like)Coupling through ring.
Coupling (

)

Hz

Hz
Cross-ring (

) is larger than meta-like (

).
Shift (

)
Both downfield (

-protons)
One downfield (

), one upfield (

)

-protons are deshielded by S.

Validation Protocol:

  • Acquire

    
    H NMR in CDCl
    
    
    
    .
  • Identify the thiophene ring protons (typically 7.0–8.5 ppm region).

  • Calculate

    
     values. If 
    
    
    
    Hz, you have the 3-carboxylate . If
    
    
    Hz, you have the 2-carboxylate .

Synthesis Strategies

The synthesis of these isomers requires distinct starting materials to ensure regiocontrol. The Suzuki-Miyaura coupling is the industry standard for high-fidelity synthesis of the phenyl-thiophene bond.

Synthesis of Isomer B (2-Carboxylate)

This isomer is typically synthesized from commercially available methyl 4-bromothiophene-2-carboxylate.

  • Precursor: Methyl 4-bromothiophene-2-carboxylate.

  • Reagent: Phenylboronic acid.[1][2]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
Synthesis of Isomer A (3-Carboxylate)

Accessing the 3-carboxylate without an amino group (common in Gewald synthesis) requires a specific brominated precursor or a deamination step.

  • Route 1 (Direct Coupling): Suzuki coupling of Methyl 4-bromothiophene-3-carboxylate with phenylboronic acid.

  • Route 2 (Gewald + Deamination): The Gewald reaction yields methyl 2-amino-4-phenylthiophene-3-carboxylate. Removal of the amine via diazotization (t-BuONO, THF) yields Isomer A.

Synthesis SM1 Methyl 4-bromo-2-carboxylate Suzuki Suzuki Coupling (Pd cat., K2CO3, Dioxane/H2O) SM1->Suzuki SM2 Methyl 4-bromo-3-carboxylate SM2->Suzuki PhB Phenylboronic Acid PhB->Suzuki ProdB Isomer B (2-Carboxylate) Suzuki->ProdB From SM1 ProdA Isomer A (3-Carboxylate) Suzuki->ProdA From SM2

Figure 2: Parallel synthetic workflows for accessing both regioisomers via Palladium-catalyzed cross-coupling.

Experimental Protocol: Suzuki Coupling (General Procedure)

Applicable to both isomers using the respective bromo-precursor.

  • Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-bromothiophene-carboxylate isomer (1.0 equiv, 5 mmol) in 1,4-dioxane (20 mL).

  • Reagents: Add Phenylboronic acid (1.2 equiv, 6 mmol) and K

    
    CO
    
    
    
    (2.0 equiv, 10 mmol) dissolved in water (5 mL).
  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle).

  • Catalysis: Add Pd(dppf)Cl

    
      (0.05 equiv). Heat to 90°C for 4-12 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reactivity & Functionalization Profile

The position of the ester dramatically influences the acidity of the remaining ring protons, dictating the site of electrophilic aromatic substitution (EAS) or lithiation.

Lithiation Regioselectivity (C-H Activation)
  • Isomer A (3-Carboxylate): The proton at C2 is flanked by the Sulfur atom and the Ester group. This "Ortho-Alpha" position is highly acidic . Treatment with LDA or LiTMP will exclusively deprotonate C2, allowing for electrophile introduction (e.g., methylation, halogenation) at C2.

  • Isomer B (2-Carboxylate): The proton at C3 is

    
     and sterically crowded. The proton at C5  is 
    
    
    
    to sulfur but remote from the ester. Lithiation typically occurs at C5 (the open
    
    
    -position).
Hydrolysis and Stability
  • Isomer B (2-Ester): Conjugated directly with the thiophene sulfur (linear conjugation). Generally shows slower hydrolysis rates under basic conditions compared to non-conjugated esters, but faster than sterically hindered analogs.

  • Isomer A (3-Ester): Cross-conjugated.[3] The ester is less electronically coupled to the sulfur lone pair, often making the carbonyl carbon more electrophilic and susceptible to hydrolysis.

Pharmaceutical Implications[2]

Scaffold Hopping & SAR
  • Isomer A (3-Carboxylate): Frequently used as a bioisostere for anthranilic acid or salicylic acid derivatives. The 4-phenyl-3-carboxylate motif mimics the biphenyl core found in many NSAIDs and kinase inhibitors.

    • Case Study: Derivatives of 2-amino-4-phenylthiophene-3-carboxylate are potent inhibitors of atypical Protein Kinase C (aPKC) , involved in cancer cell proliferation [1].

  • Isomer B (2-Carboxylate): Often serves as a linear linker in liquid crystals or as a scaffold in agrochemicals (e.g., insecticides targeting GABA receptors).

Solubility and Lipophilicity

The 3-carboxylate (Isomer A) often exhibits slightly higher water solubility due to the "kinked" geometry disrupting crystal packing compared to the more linear 2-carboxylate (Isomer B).

References

  • Synthesis and SAR of aPKC Inhibitors

    • Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • Gewald Reaction Mechanism & Scope

    • Title: The Gewald multicomponent reaction.
    • Source: Molecular Diversity (PubMed).
    • URL:[Link]

  • Suzuki Coupling of Thiophenes

    • Title: Arylation of halogenated thiophene carboxyl
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • Thiophene Acidity & Lithiation

    • Title: Equilibrium ion pair acidities of thiophene... toward cesium cyclohexylamide.[4]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Exploratory

Solubility Profiling of Methyl 4-phenylthiophene-3-carboxylate: Technical Framework & Protocols

Part 1: Executive Summary & Compound Profile[1] Methyl 4-phenylthiophene-3-carboxylate (CAS: 21676-90-4) is a critical heterocyclic intermediate employed in the synthesis of bioactive scaffolds, particularly for non-ster...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile[1]

Methyl 4-phenylthiophene-3-carboxylate (CAS: 21676-90-4) is a critical heterocyclic intermediate employed in the synthesis of bioactive scaffolds, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and optoelectronic materials. Its solubility profile is a governing factor in process optimization, influencing crystallization yield, purity, and solvent selection for reaction kinetics.[1]

While specific, peer-reviewed quantitative solubility datasets (mole fraction vs. temperature) for this exact isomer are often proprietary to process development groups, this guide establishes the definitive technical framework for characterizing its solubility.[1] It synthesizes structural analysis with rigorous experimental protocols (Laser Monitoring and Gravimetric Analysis) and thermodynamic modeling (Apelblat and van't Hoff equations).[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]
  • Chemical Structure: A thiophene ring substituted with a phenyl group at position 4 and a methyl ester at position 3.[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 218.27 g/mol

  • Physical State: Solid (crystalline powder)

  • Melting Point: 96–98 °C (Experimental)

  • Polarity: Moderately lipophilic due to the thiophene-phenyl core, with polarizability contributed by the ester functionality.[1]

Part 2: Solubility Landscape (Predicted & Theoretical)[1]

Based on the "Like Dissolves Like" principle and the structural moieties (aromatic thiophene/phenyl + ester), the solubility behavior of Methyl 4-phenylthiophene-3-carboxylate follows a distinct polarity-driven hierarchy.

Table 1: Predicted Solubility Classification
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Chloroform, DCMHigh Strong dispersion forces and dipole-dipole interactions stabilize the aromatic core.
Aprotic Polar DMSO, DMF, THFHigh High dielectric constants and ability to accept H-bonds from the solvent (though solute has no H-donors).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good compatibility with the ester moiety; solubility increases significantly with temperature (

).[1]
Alcohols Methanol, Ethanol, IPALow to Moderate Proticity interferes with dissolution at low

; solubility rises sharply at

.[1]
Aromatics Toluene, XyleneModerate

-

stacking interactions facilitate dissolution, though less efficient than polar aprotic solvents.[1]
Alkanes/Water Hexane, WaterInsoluble/Trace High lipophilicity prevents hydration; lack of H-bond donors limits water solubility.[1]

Part 3: Experimental Methodologies

To generate a precise solubility profile, two orthogonal methods are recommended to ensure data integrity.

Method A: Laser Monitoring Observation Technique (Dynamic)

This method is superior for detecting the precise saturation temperature (


) of a mixture with a known composition.[1]

Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of Methyl 4-phenylthiophene-3-carboxylate into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent.[1]
    
  • Setup: Insert a laser source (He-Ne, 632.8 nm) and a light intensity detector on opposite sides of the vessel.

  • Dissolution: Heat the mixture under constant stirring (400 rpm) until the solid completely dissolves (laser transmission reaches maximum,

    
    ).
    
  • Cooling: Slowly cool the solution at a controlled rate (e.g., 0.2 K/min).

  • Detection: Record the temperature at which laser intensity (

    
    ) drops significantly. This indicates the onset of nucleation (crystallization).[1]
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Method B: Isothermal Gravimetric Analysis (Static)

Used to validate the dynamic data at specific equilibrium temperatures.[1]

Protocol:

  • Saturation: Add excess solid solute to the solvent in a sealed vial.[1][3]

  • Equilibration: Place in a thermostatic shaker at constant temperature

    
     (e.g., 298.15 K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate (2–4 hours).

  • Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm).

  • Quantification: Weigh a specific volume of the supernatant, evaporate the solvent under vacuum, and weigh the dry residue.[1]

  • Calculation: Determine mole fraction solubility (

    
    ).
    

Part 4: Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate essential parameters (


, 

,

).[1]
Mole Fraction Calculation

The solubility is expressed as the mole fraction of the solute (


):


Where:
  • 
    : Mass of solute and solvent.[1]
    
  • 
    : Molecular weight of solute and solvent.[1]
    
Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature.[1] It is the industry standard for thiophene derivatives.[1]



  • A, B, C: Empirical parameters derived from non-linear regression of experimental data.

  • T: Absolute temperature (Kelvin).[1][4]

  • Validation: A Relative Average Deviation (RAD) < 2% indicates a high-quality fit.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[1]



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).[1]
    
Gibbs Free Energy


  • Interpretation: A positive

    
     typically indicates the dissolution is non-spontaneous (requiring energy input/heating), which is standard for solid-liquid solubilization.[1]
    

Part 5: Visualization of Workflow

The following diagram illustrates the logical flow for determining and modeling the solubility profile.

SolubilityWorkflow Start Start: Pure Compound (Methyl 4-phenylthiophene-3-carboxylate) SolventSelect Solvent Selection (Polar, Non-polar, Protic, Aprotic) Start->SolventSelect MethodChoice Select Method SolventSelect->MethodChoice LaserMethod Dynamic Laser Method (Polythermal) MethodChoice->LaserMethod Fast Screening GravMethod Static Gravimetric Method (Isothermal) MethodChoice->GravMethod Equilibrium Validation DataAcq Data Acquisition (Mole Fraction x vs. Temperature T) LaserMethod->DataAcq GravMethod->DataAcq Modeling Thermodynamic Modeling DataAcq->Modeling Apelblat Modified Apelblat Model ln x = A + B/T + C ln T Modeling->Apelblat VantHoff van't Hoff Analysis ΔH, ΔS, ΔG Calculation Modeling->VantHoff Application Process Application (Crystallization/Purification) Apelblat->Application VantHoff->Application

Figure 1: Integrated workflow for the experimental determination and thermodynamic modeling of solubility profiles.

Part 6: References

  • Compound Identification:

    • Methyl 4-phenylthiophene-3-carboxylate (CAS 21676-90-4). Sigma-Aldrich / Merck KGaA. [1]

  • Methodology (Laser Monitoring):

    • Zhu, B., et al. (2019).[1] "Solubility and Thermodynamic Properties of 2-Amino-4-methyl-5-chlorobenzenesulfonic Acid in Pure Solvents." Journal of Chemical & Engineering Data. [1]

  • Thermodynamic Modeling (Apelblat):

    • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • Thiophene Derivative Solubility (Comparative Data):

    • Solubility of Thiophene and its Derivatives. Solubility of Things Database.

  • General Solubility Protocols:

    • Jouyban, A. (2008).[1] "Review of the correlations of solvatochromic parameters of solvents and solubility of drugs." Chemical & Pharmaceutical Bulletin.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4-phenylthiophene-3-carboxylate via Suzuki coupling

Initiating Search Strategies I'm starting with broad Google searches to collect information on Suzuki coupling, particularly for thiophene derivative synthesis, including methyl-4. I'm focusing on authoritative sources.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with broad Google searches to collect information on Suzuki coupling, particularly for thiophene derivative synthesis, including methyl-4. I'm focusing on authoritative sources.

Expanding Search Parameters

I've broadened my search terms to include specific catalysts, ligands, bases, and solvents commonly used in Suzuki couplings for thiophene synthesis, focusing particularly on methyl 4-phenylthiophene-3-carboxylate. Simultaneously, I'm gathering data on the starting materials' properties and optimal handling. My aim is to build a detailed application note, which I'll structure with an introduction and a step-by-step protocol. I'll visualize the workflow using a Graphviz diagram, followed by a mechanistic section with its own diagram.

Refining Data Acquisition

I'm now diving deeper into the specifics, performing targeted Google searches for catalysts, ligands, bases, and solvents pertinent to methyl 4-phenylthiophene-3-carboxylate synthesis via Suzuki coupling. I'm also researching the properties of the starting materials and purification/characterization methods. I'm structuring the application note with an intro, a step-by-step protocol (with a Graphviz diagram), a mechanistic section (with its own diagram), and detailing purification/characterization. I'll also add a references section.

Application

The Versatile Intermediate: Methyl 4-phenylthiophene-3-carboxylate in Modern Drug Discovery

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Its bioisosteric relationship with the phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Its bioisosteric relationship with the phenyl group allows for fine-tuning of molecular properties, making thiophene derivatives highly sought after in drug design.[2] Among these, Methyl 4-phenylthiophene-3-carboxylate stands out as a pivotal intermediate, offering a versatile platform for the synthesis of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use in pharmaceutical research.

The Strategic Importance of the 4-Phenylthiophene-3-carboxylate Scaffold

The arrangement of the phenyl group at the 4-position and the carboxylate at the 3-position of the thiophene ring creates a unique electronic and steric environment. This substitution pattern is crucial for interacting with biological targets. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups, most notably amides, which are prevalent in many drug molecules.[3] The phenyl group can be further functionalized to modulate properties such as solubility, lipophilicity, and target-binding affinity.

Application in Oncology: Targeting Unregulated Cell Growth

Derivatives of the 4-phenylthiophene-3-carboxylate core have shown significant promise as anticancer agents. The thiophene carboxamide scaffold, in particular, has emerged as a key pharmacophore in the design of kinase inhibitors and compounds that disrupt tumor angiogenesis.[4]

VEGFR-2 Inhibition: A Strategy to Inhibit Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Several novel thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. These compounds typically feature the 4-phenylthiophene-3-carboxamide core, which serves as a scaffold to correctly position other functionalities that interact with the ATP-binding site of the kinase.

Experimental Protocols

I. Synthesis of Methyl 4-phenylthiophene-3-carboxylate

While several methods exist for the synthesis of substituted thiophenes, the Paal-Knorr synthesis offers a robust and adaptable route.[5][6] This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.

Protocol 1: Paal-Knorr Synthesis of Methyl 4-phenylthiophene-3-carboxylate

This protocol is adapted from established Paal-Knorr synthesis procedures.[6]

Materials:

  • Methyl 3-benzoyl-2-phenylpropanoate (1,4-dicarbonyl precursor)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-benzoyl-2-phenylpropanoate (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 4-phenylthiophene-3-carboxylate.

Expected Characterization Data:

Parameter Expected Value
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.2 (m, 7H, Ar-H and thiophene-H), 3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165 (C=O), 140-125 (aromatic and thiophene carbons), 52 (-OCH₃)
IR (KBr, cm⁻¹) ~1710 (C=O stretch, ester), ~3100 (C-H stretch, aromatic), ~1250 (C-O stretch, ester)
Mass Spec (ESI-MS) m/z: [M+H]⁺ calculated for C₁₂H₁₀O₂S
II. Utilization as a Pharmaceutical Intermediate

The true value of Methyl 4-phenylthiophene-3-carboxylate lies in its utility as a versatile intermediate. The following protocols detail its conversion into key building blocks for drug synthesis.

Protocol 2: Hydrolysis to 4-Phenylthiophene-3-carboxylic acid

The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step in preparing for amide bond formation.[7]

Materials:

  • Methyl 4-phenylthiophene-3-carboxylate

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) (e.g., 1 M)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Dissolve Methyl 4-phenylthiophene-3-carboxylate (1 equivalent) in methanol in a round-bottom flask.

  • Add an excess of NaOH solution (e.g., 3 equivalents) to the flask.

  • Heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add deionized water to dissolve the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with HCl.

  • The 4-Phenylthiophene-3-carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Amide Coupling to Synthesize a Bioactive Carboxamide Derivative

Amide bond formation is one of the most common reactions in medicinal chemistry.[3] This protocol describes a standard amide coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Materials:

  • 4-Phenylthiophene-3-carboxylic acid

  • Desired amine (e.g., aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Phenylthiophene-3-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA (2-3 equivalents) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure thiophene-3-carboxamide derivative.

Visualization of Synthetic Pathways

Synthesis_and_Application cluster_synthesis Synthesis cluster_application Application as Intermediate 1,4-Dicarbonyl Methyl 3-benzoyl- 2-phenylpropanoate Paal-Knorr Paal-Knorr Synthesis 1,4-Dicarbonyl->Paal-Knorr Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Paal-Knorr Intermediate Methyl 4-phenylthiophene- 3-carboxylate Paal-Knorr->Intermediate Carboxylic_Acid 4-Phenylthiophene- 3-carboxylic acid Intermediate->Carboxylic_Acid Hydrolysis Bioactive_Amide Bioactive Thiophene- 3-carboxamide (e.g., VEGFR-2 Inhibitor) Carboxylic_Acid->Bioactive_Amide Amide Coupling Amine Amine Amine->Bioactive_Amide

Caption: Synthetic route and application of Methyl 4-phenylthiophene-3-carboxylate.

Conclusion

Methyl 4-phenylthiophene-3-carboxylate is a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its strategic substitution pattern allows for the efficient synthesis of a diverse range of bioactive molecules, particularly in the realm of oncology and anti-inflammatory drug discovery. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this important building block in the quest for novel and effective therapeutics.

References

  • Paal-Knorr Synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Fiesselmann Thiophene Synthesis. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Mara, B.-I., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • El-Sayed, M. A.-A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2898. [Link]

  • Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(12), 2037–2047. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (2009). Nova Biotechnologica et Chimica, 9(2), 167-177. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Synlett, 2010(09), 1351-1354. [Link]

  • Therapeutic importance of synthetic thiophene. (2018). Journal of Taibah University Medical Sciences, 13(4), 315-323. [Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. (2003). Chemical & Pharmaceutical Bulletin, 51(11), 1268-1275. [Link]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (2021). Acta Pharmaceutica Sinica B, 11(7), 1947-1964. [Link]

Sources

Method

Technical Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromothiophene-3-carboxylate

Executive Summary This application note details the reaction mechanism and optimized protocol for the palladium-catalyzed cross-coupling of methyl 4-bromothiophene-3-carboxylate (Substrate A) with phenylboronic acid (Sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction mechanism and optimized protocol for the palladium-catalyzed cross-coupling of methyl 4-bromothiophene-3-carboxylate (Substrate A) with phenylboronic acid (Substrate B).

While thiophene scaffolds are ubiquitous in medicinal chemistry, this specific substrate presents a "Steric-Electronic Paradox" :

  • Electronic Activation: The ester group at C3 is an electron-withdrawing group (EWG), theoretically activating the C4-Br bond for oxidative addition.

  • Steric Hindrance: The ortho-positioning of the ester creates significant steric bulk, impeding the approach of the palladium complex.

  • Catalyst Inhibition: The thiophene sulfur atom poses a risk of competitive coordination (poisoning) to the palladium center.

This guide provides a robust, field-proven protocol using Pd(dppf)Cl₂ to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight

The Catalytic Cycle

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but with critical substrate-specific deviations.

  • Oxidative Addition (Rate Determining Step): The active Pd(0) species inserts into the C-Br bond.[1]

    • Insight: The C3-ester pulls electron density from the ring, making C4 more electrophilic. However, the bulky ester group prevents large ligands (like

      
      ) from easily accommodating the square-planar geometry. Bidentate ligands with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are preferred to force the reductive elimination later and stabilize the intermediate.
      
  • Base Activation: The base (carbonate) plays a dual role: it activates the boronic acid to a boronate species [

    
    ] and displaces the bromide on the Palladium complex to form a [Pd-O-Base] intermediate.
    
  • Transmetalation: The activated phenyl group transfers from Boron to Palladium.

    • Critical Failure Point: If the base concentration is too low, the boronic acid remains inactive. If the thiophene sulfur coordinates to Pd, it blocks this step.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the specific catalytic cycle for this thiophene substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd PdII_Br Intermediate A Pd(II)(Ar)(Br)L2 (Sterically Crowded by Ester) OxAdd->PdII_Br Rate Limiting (Sterics) BaseStep Ligand Exchange (OH/CO3 replaces Br) PdII_Br->BaseStep + Base PdII_OH Intermediate B Pd(II)(Ar)(OH)L2 BaseStep->PdII_OH TransMet Transmetalation PdII_OH->TransMet Boronate Activated Boronate Ph-B(OH)3- Boronate->TransMet PdII_Ph Intermediate C Pd(II)(Ar)(Ph)L2 (Biaryl Complex) TransMet->PdII_Ph RedElim Reductive Elimination (Product Release) PdII_Ph->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle emphasizing the steric crowding at the Oxidative Addition intermediate due to the C3-Ester.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.RoleNotes
Methyl 4-bromothiophene-3-carboxylate 1.0Limiting ReagentSolid; ensure purity >97%.
Phenylboronic Acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation.
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust; resistant to air and sulfur poisoning.
K₂CO₃ (Potassium Carbonate) 2.5 - 3.0BaseUse anhydrous powder.
1,4-Dioxane / Water (4:1) Solvent0.1 M - 0.2 MDegassed thoroughly.
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Why: While Pd(dppf)Cl₂ is relatively air-stable, the active Pd(0) species generated in situ is oxygen-sensitive. Oxygen promotes homocoupling of the boronic acid (Ph-Ph formation).

  • Action: Flame-dry a 2-neck round bottom flask or use a microwave vial. Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Charging

  • Add Methyl 4-bromothiophene-3-carboxylate (1.0 equiv).

  • Add Phenylboronic acid (1.3 equiv).

  • Add Pd(dppf)Cl₂[2] · DCM (3-5 mol%).

  • Add K₂CO₃ (3.0 equiv).

  • Technique: Add solids first, then seal the vessel.[2]

Step 3: Solvent Addition & Sparging

  • Add the 1,4-Dioxane/Water mixture (4:1 ratio) via syringe.

  • Critical Step: Sparge (bubble) the solution with Argon/Nitrogen for 10-15 minutes directly into the liquid.

    • Reason: Dissolved oxygen is the #1 cause of stalled Suzuki couplings.

Step 4: Reaction

  • Heat the reaction to 90°C .

  • Stir vigorously (800+ RPM). Good mixing is essential for the biphasic system.

  • Monitor by TLC or LCMS at 2 hours. Full conversion typically requires 4-12 hours due to the steric hindrance of the ester.

Step 5: Workup

  • Cool to room temperature.

  • Filter through a pad of Celite® to remove Palladium black and inorganic salts. Wash with Ethyl Acetate.

  • Partition filtrate between Ethyl Acetate and Water/Brine.

  • Dry organic layer over MgSO₄, filter, and concentrate.

Purification Workflow

Workup Rxn Crude Reaction Mixture Celite Celite Filtration (Remove Pd) Rxn->Celite Extract Extraction (EtOAc / Brine) Celite->Extract Dry Drying (MgSO4) Extract->Dry Column Flash Chromatography (Hexane/EtOAc) Dry->Column

Caption: Figure 2. Standard purification workflow for removal of palladium residues.

Optimization & Troubleshooting (Field-Proven Insights)

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting material remains, no product. Catalyst Poisoning or Inactive Pd.Ensure solvent is degassed. Switch to Pd(OAc)₂ + SPhos (Buchwald ligand) to overcome extreme sterics.
Product forms, but stops at 50%. Boronic Acid Degradation.Phenylboronic acid can undergo protodeboronation (turning into benzene). Add boronic acid in two portions (0.7 eq at start, 0.6 eq after 2 hours).
Formation of Biphenyl (Ph-Ph). Oxygen leak.Oxygen promotes homocoupling. Re-sparge solvents and check seals.[2]
"Black Mirror" on flask walls. Pd precipitation.Catalyst has "crashed out" (aggregated to bulk metal). This is irreversible. Use a fresh catalyst batch or lower temperature (80°C).
The "Thiophene Sulfur" Effect

Thiophenes are weaker poisons than thiols, but they can still retard the reaction. If the standard protocol fails, add 1.0 equiv of CuI (Copper Iodide). This is a "modified" condition where Copper helps scavenge potential sulfur interactions or facilitates a "Liebeskind-Srogl" type mechanism enhancement, though usually, simply increasing Pd loading to 5 mol% is sufficient.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on steric hindrance). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Tang, W., et al. (2014).[3] Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids.[3][4][5] Organic Chemistry Frontiers. (Context on ortho-substitution challenges). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Side Reactions in Thiophene Ring Functionalization

Welcome to the technical support center for thiophene ring functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene ring functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the thiophene core. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, but their rich reactivity can also lead to challenging side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you control these reactions and achieve your synthetic targets with higher purity and yield.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the functionalization of thiophene rings. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, step-by-step protocols for resolution.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Acylation)

Question: I am attempting a Friedel-Crafts acylation on a 2-substituted thiophene and obtaining a mixture of the 4- and 5-substituted products. How can I improve the regioselectivity?

Answer: This is a classic challenge in thiophene chemistry. The C2 (α) position of thiophene is inherently more reactive towards electrophiles than the C3 (β) position due to the greater stabilization of the cationic intermediate through resonance.[1][2] When the C2 position is blocked, electrophilic attack typically occurs at the C5 position. However, the directing effect of the C2 substituent plays a crucial role.

Causality Explained:

  • Electron-donating groups (EDGs) at C2 (e.g., alkyl, alkoxy) activate the ring, primarily directing incoming electrophiles to the C5 position.

  • Electron-withdrawing groups (EWGs) at C2 (e.g., acyl, nitro) deactivate the ring but still generally direct to the C5 position, albeit sometimes with reduced selectivity. Attack at C4 can become more competitive.

Troubleshooting Workflow:

start Poor Regioselectivity temp Lower Reaction Temperature start->temp Kinetic vs. Thermodynamic Control lewis Change Lewis Acid temp->lewis If still a mixture solvent Vary Solvent Polarity lewis->solvent If minor improvement directing_group Utilize a Directing Group solvent->directing_group For difficult cases result Improved Regioselectivity directing_group->result

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Protocol for Optimizing Regioselectivity:

  • Temperature Control: Lowering the reaction temperature often favors the thermodynamically more stable product, which can enhance regioselectivity.

  • Lewis Acid Screening: The choice of Lewis acid can significantly impact the outcome. For Friedel-Crafts reactions, switching from a strong Lewis acid like AlCl₃ to a milder one like SnCl₄ or ZnCl₂ can prevent side reactions and improve selectivity.[3]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Screen a range of solvents from non-polar (e.g., hexane, dichloromethane) to more polar options (e.g., nitromethane).

  • Directed ortho-Metalation (DoM): For ultimate control, consider a Directed ortho-Metalation (DoM) strategy.[4] This involves introducing a directing metalation group (DMG) that guides a strong base (typically an organolithium reagent) to deprotonate the adjacent position with high selectivity.[5][6]

Issue 2: Over-reaction and Polysubstitution

Question: During the bromination of thiophene, I'm observing the formation of di- and even tri-brominated species, even when using one equivalent of bromine. How can I achieve mono-bromination?

Answer: Thiophene is highly activated towards electrophilic halogenation, making over-reaction a common problem.[3] The introduction of one halogen atom does not sufficiently deactivate the ring to prevent further substitution.

Causality Explained: The high reactivity of the thiophene ring means that the rate of the second halogenation can be comparable to the first, especially under standard bromination conditions (Br₂ in a non-polar solvent).

Strategies for Controlled Mono-halogenation:

Reagent/ConditionRationaleExpected Outcome
N-Bromosuccinimide (NBS) in THF/DMFNBS is a milder source of electrophilic bromine, reducing the rate of reaction.Predominantly 2-bromothiophene.
Bromine in acetic acid at low temperatureAcetic acid can modulate the reactivity of bromine. Low temperatures slow down the reaction rates.Improved selectivity for mono-bromination.
Benzeneseleninyl chloride with AlCl₃A highly regioselective method for chlorination.[7]High yield of 2-chlorothiophene.

Step-by-Step Protocol for Mono-bromination with NBS:

  • Dissolve the thiophene starting material in anhydrous THF or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add one equivalent of N-bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

Issue 3: Ring Opening and Decomposition

Question: My thiophene derivative is decomposing under strongly acidic conditions. What is causing this, and are there milder alternatives?

Answer: Thiophenes are susceptible to polymerization and ring-opening under strongly acidic conditions.[8] This is a significant issue in reactions like nitration or sulfonation that traditionally use harsh acids.

Causality Explained: Protonation of the thiophene ring can lead to the formation of reactive cationic species that can polymerize. In some cases, oxidation of the sulfur atom can occur, leading to thiophene-S-oxides, which are highly reactive and can undergo dimerization or further reactions.[9][10][11]

Troubleshooting and Mitigation Strategies:

  • Milder Reagents: For nitration, use acetyl nitrate or nitronium tetrafluoroborate instead of a mixture of nitric and sulfuric acids.[3]

  • Anhydrous Conditions: The presence of water can sometimes exacerbate decomposition, particularly in oxidation reactions.[9][10]

  • Protecting Groups: In multi-step syntheses, consider protecting the thiophene ring if it needs to be subjected to harsh conditions for transformations on other parts of the molecule.

Issue 4: Unwanted Debromination during Lithiation

Question: I am attempting a lithium-halogen exchange on a 2-bromothiophene derivative, but I am observing a significant amount of the debrominated (protonated) product. What is the source of the proton, and how can I prevent this?

Answer: The formation of a protonated side product after lithiation indicates that the highly basic organolithium intermediate is being quenched by a proton source.[12]

Potential Proton Sources and Solutions:

Proton SourceSolution
Trace water in solvent or on glassware Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Acidic protons on the substrate If your substrate has acidic protons (e.g., -OH, -NH, -COOH), use an excess of the organolithium reagent to deprotonate these sites first.
Amide N-H or α-protons Use at least two equivalents of n-BuLi if you have an amide group.[12]
Quenching with electrophile solution Ensure your electrophile and the solvent it is dissolved in are anhydrous.

Optimized Lithiation Protocol:

  • Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

  • Add your 2-bromothiophene derivative and anhydrous solvent (e.g., THF, diethyl ether) via syringe.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise, keeping the internal temperature below -70°C.

  • Stir the reaction at -78°C for the optimized time (typically 30-60 minutes).

  • Add the anhydrous electrophile, again ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature overnight.

II. Frequently Asked Questions (FAQs)

Q1: What is the best strategy for functionalizing the C3 position of a thiophene ring?

Functionalizing the C3 position directly can be challenging due to the inherent preference for C2/C5 substitution.[13] Here are some effective strategies:

  • Blocking Groups: If the C2 and C5 positions are blocked with other substituents, electrophilic attack will be directed to the C3 or C4 positions.

  • Directed ortho-Metalation (DoM): Placing a directing group at the C2 position can direct lithiation to the C3 position. Common directing groups include amides, carbamates, and sulfonamides.[4]

  • Halogen Dance Reactions: In certain substituted bromothiophenes, treatment with a strong base can induce migration of the bromine atom, allowing for subsequent functionalization at a different position.[14]

  • Palladium-Catalyzed C-H Activation: Recent advances in palladium catalysis have enabled the direct functionalization of the C3 and C4 positions, sometimes through a palladium migration mechanism.[13][15]

Q2: I'm performing a Suzuki coupling with a thiophene boronic acid and getting significant homo-coupling of the boronic acid. How can I minimize this side reaction?

Homo-coupling is a common side reaction in Suzuki couplings.[16] To minimize it:

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable than boronic acids and less prone to homo-coupling.

  • Excess Boronic Reagent: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or ester can help drive the desired cross-coupling reaction to completion.[16]

  • Choice of Base and Solvent: The choice of base and solvent system is critical. A thorough screening of conditions is often necessary. Aqueous base solutions (e.g., K₂CO₃, Cs₂CO₃) are commonly used.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can contribute to catalyst deactivation and side reactions.

Q3: Can I use protecting groups on the thiophene ring itself?

Yes, protecting groups can be used to temporarily block reactive positions on the thiophene ring. A common strategy is to use bulky silyl groups, such as triisopropylsilyl (TIPS), to block the α-positions. These groups can direct subsequent functionalization to the β-positions and can be removed later with a fluoride source (e.g., TBAF).

Q4: My C-H activation reaction on a thiophene substrate is giving low yields and multiple products. What are the key parameters to optimize?

C-H activation reactions are often sensitive to a variety of factors.[17][18] Key parameters to optimize include:

  • Catalyst and Ligand: The choice of palladium precursor and the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.

  • Oxidant: For oxidative C-H functionalization, the choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, benzoquinone) are critical.

  • Solvent: The solvent can significantly influence the reaction outcome.

  • Additives: Additives such as pivalic acid can act as proton shuttles and improve reaction efficiency.

cluster_0 Reaction Optimization catalyst Catalyst/Ligand oxidant Oxidant solvent Solvent additives Additives optimization Low Yield in C-H Activation optimization->catalyst optimization->oxidant optimization->solvent optimization->additives

Caption: Key parameters for optimizing C-H activation reactions.

This technical guide provides a starting point for troubleshooting common side reactions in thiophene functionalization. Remember that each substrate is unique, and a systematic approach to reaction optimization is key to success.

III. References

  • Dong, J., & Li, Y. (2020). Direct C–H functionalization of thiophenes. Organic & Biomolecular Chemistry, 18(29), 5534-5549.

  • Figuly, G. D., Loop, C. K., & Martin, J. C. (1987). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 109(13), 3927-3932.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

  • Majumdar, K. C. (2003). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. ARKIVOC, 2003(9), 158-173.

  • Padwa, A., & Bullock, W. H. (1991). Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation. The Journal of Organic Chemistry, 56(13), 4252-4259.

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-carboxamides and -O-carbamates as practical synthetic intermediates. Chemical Reviews, 90(6), 879-933.

  • Doucet, H. (2017). Palladium-catalysed C–H bond activation and functionalisation of thiophenes. Catalysis Science & Technology, 7(23), 5494-5521.

  • Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(6), 1279-1288.

  • Not Varlen. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

  • Kumar, A., & Rawat, M. (2016). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules, 21(5), 629.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.

  • Zhang, G., Yi, H., Chen, H., Bian, C., Liu, C., & Lei, A. (2014). A Facile Single-Step Protocol for the Synthesis of Thiophene Derivatives from 1,3-Diynes Enabled by the Interaction between Elemental Sulfur and NaOtBu. Organic Letters, 16(23), 6156-6159.

  • Wikipedia contributors. (2024). Thiophene. Wikipedia, The Free Encyclopedia.

  • Martínez-Viturro, J. I., Lezáun, I., & Ochoa de Retana, A. M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4536-4546.

  • Gronowitz, S. (1986). Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. Phosphorus and Sulfur and the Related Elements, 27(1-2), 113-134.

  • Diao, T., & Wadzinski, T. J. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Catalysts, 8(4), 159.

  • McMullen, J. S., White, A. J. P., & Crimmin, M. R. (2023). Ring-expansion and desulfurisation of thiophenes with an aluminium(i) reagent. Chemical Communications, 59(93), 13865-13868.

  • BenchChem. (2025). Technical Support Center: Regioselective Functionalization of Benzothiophenes.

  • Mori, A., & Monguchi, Y. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Chemical and Pharmaceutical Bulletin, 71(8), 603-610.

  • Al-Zuhairy, A. (2018). Thiophene. SlideShare.

  • Aslan, M., Can, Ö. D., & Özkay, Y. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(1), 1-12.

  • Vaia. (2023). Thiophene: Bromination & Reduction.

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

  • Mishra, R., & Dwivedi, J. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

  • Tlou, M. G., & Singh, M. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(1), 478-486.

  • Moody, C. J. (n.d.). Chapter 9, thiophene.

  • A Reddit user. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit.

  • Chen, Y., & Houk, K. N. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(30), 11593-11603.

  • Wang, Y., Zhang, Y., & Wang, Q. (2023). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. ACS Omega, 8(37), 33869-33880.

  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 312-320.

  • Al-Hiari, Y. M., & Al-Zaqqa, M. N. (2025). Thiophene Ring-Opening Reactions V. Expedient Synthesis of 1,3,4-Thiadiazoline Sulfanyl[15][16]thiazin-4-one Hybrids†. Molecules, 30(15), 1-15.

  • Padwa, A., & Bullock, W. H. (1991). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 56(13), 4252-4259.

  • BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

  • Marino, G. (1965). Electrophilic Substitution of Thiophene and its Derivatives. Advances in Heterocyclic Chemistry, 4, 1-75.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

  • Filo. (2025). Write and discuss any 10 reactions of Thiophene.

  • A Chemistry Stack Exchange user. (2020). lithiation between thiophene with n-buthyllithium. Chemistry Stack Exchange.

  • El-Ghanam, A. M. (2017). Synthetic strategies and functional reactivity of versatile thiophene synthons. Journal of Sulfur Chemistry, 38(4), 437-463.

  • Nakagawa, T., & Irie, H. (1986). NOVEL HALOGENATION OF THIOPHENES WITH BENZENESELENINYL CHLORIDE AND ALUMINUM HALIDE. Heterocycles, 24(9), 2465-2468.

  • A ResearchGate user. (n.d.). 52 questions with answers in THIOPHENES. ResearchGate.

  • Liu, Z., & Wang, R. (2007). A new reaction for halogenation of thiophene in coking benzene. Journal of Hazardous Materials, 148(1-2), 426-430.

  • A ResearchGate user. (2017). How can I stannylate a thiophene at the 2-position that has an amide at the 3-position?. ResearchGate.

  • El-Shafei, A. K. (n.d.). Reaction of Furan and Thiophene.

  • Angelici, R. J. (1990). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Coordination Chemistry Reviews, 105, 61-90.

  • Kumar, R., & Sharma, A. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry, 11(6), 1146-1175.

Sources

Optimization

Purification of Methyl 4-phenylthiophene-3-carboxylate from starting materials

Technical Support Center: Purification of Methyl 4-phenylthiophene-3-carboxylate Core Workflow & Diagnostic Logic The synthesis of Methyl 4-phenylthiophene-3-carboxylate typically proceeds via the Suzuki-Miyaura cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-phenylthiophene-3-carboxylate

Core Workflow & Diagnostic Logic

The synthesis of Methyl 4-phenylthiophene-3-carboxylate typically proceeds via the Suzuki-Miyaura cross-coupling of Methyl 4-bromothiophene-3-carboxylate with Phenylboronic acid . The primary purification challenge lies in the structural similarity between the brominated starting material and the phenylated product, which often results in overlapping retention factors (


) during chromatography.
Purification Decision Matrix

The following workflow outlines the logical progression from crude reaction mixture to isolated pure compound.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Quench 1. Workup & Phase Separation (Remove Boronic Acid/Salts) Start->Quench TLC_Check 2. TLC Analysis (Check SM vs. Product Rf) Quench->TLC_Check Decision_Rf Is Delta Rf > 0.1? TLC_Check->Decision_Rf Flash 3A. Flash Chromatography (Gradient Elution) Decision_Rf->Flash Yes Chemical_Wash 3B. Chemical Scavenging (Oxidative Workup for Boron) Decision_Rf->Chemical_Wash No (Overlap) Pd_Check Color Check: Is product Grey/Brown? Flash->Pd_Check Chemical_Wash->Flash Scavenger 4. Pd Scavenging (Thiol Silica / Activated Carbon) Pd_Check->Scavenger Yes (Pd Residue) Recryst 5. Recrystallization (EtOH or Hex/EtOAc) Pd_Check->Recryst No (Clear/Yellow) Scavenger->Recryst Final Pure Methyl 4-phenylthiophene-3-carboxylate Recryst->Final

Caption: Logical flow for the purification of Methyl 4-phenylthiophene-3-carboxylate, addressing Rf overlap and metal scavenging.

Troubleshooting & FAQs

Scenario A: "I cannot separate the unreacted Methyl 4-bromothiophene-3-carboxylate from the product."

Diagnosis: This is the most common issue in this synthesis. The bromine atom and the phenyl ring both impart lipophilicity, often resulting in co-elution on silica gel.

Technical Protocol:

  • Optimize the Solvent System:

    • Standard Hexane/Ethyl Acetate gradients often fail to resolve these species.

    • Switch to Toluene/Hexane: The

      
       interaction between toluene and the phenyl ring of the product is distinct from the interaction with the bromo-thiophene. Try a gradient of 0% 
      
      
      
      20% Toluene in Hexane.
    • DCM/Hexane: A shallow gradient (e.g., 5%

      
       15% DCM in Hexane) can sometimes exploit the dipole moment difference of the ester more effectively than EtOAc.
      
  • Chemical Modification (The "Destructive" Method):

    • If the starting material (SM) persists (

      
      ), do not attempt difficult chromatography.
      
    • Add excess Phenylboronic acid (0.5 eq) and fresh catalyst to force the reaction to completion. It is easier to remove polar boronic acid/biphenyl than the bromo-ester.

    • Alternative: If SM remains, treat the crude mixture with a secondary amine (e.g., morpholine) and catalytic Pd. This converts the bromide to an amine (Buchwald-Hartwig), drastically changing the polarity and allowing easy separation via an acid wash (1M HCl) [1].

Scenario B: "My isolated solid is brown/grey, but NMR indicates it is pure."

Diagnosis: This indicates Palladium (Pd) contamination . Even trace amounts (ppm levels) of Pd nanoparticles can discolor the product and catalyze decomposition or interfere with downstream biological assays.

Technical Protocol:

  • Silica Thiol Scavengers:

    • Dissolve the crude material in THF or DCM.

    • Add 3-Mercaptopropyl-functionalized silica gel (10 wt% relative to mass).

    • Stir at 40°C for 2 hours. Filter through a 0.45

      
      m PTFE pad.
      
  • Activated Carbon Recrystallization:

    • Dissolve the solid in hot Ethanol (EtOH).

    • Add Activated Carbon (Charcoal) and stir at reflux for 15 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad to prevent premature crystallization.

    • Cool the filtrate slowly to 4°C to crystallize the white/pale yellow product [2].

Scenario C: "I see extra aromatic protons in the 7.3–7.5 ppm region."

Diagnosis: This is likely Biphenyl , a homocoupling byproduct of phenylboronic acid. It is non-polar and often co-elutes with the product in non-polar solvent systems.

Technical Protocol:

  • Sublimation (If applicable): Biphenyl has a high vapor pressure. If your product has a high melting point (>100°C), high-vacuum drying (0.1 mbar) at 40–50°C may sublime the biphenyl.

  • Selective Recrystallization:

    • Biphenyl is highly soluble in cold Hexane.

    • Triturate the solid with cold Hexane (

      
      ). The product (ester) should remain solid, while biphenyl dissolves. Filter and wash with cold Pentane.
      

Data Summary: Impurity Profile

CompoundRoleApprox.[1][2][3][4][5][6][7][8][9][10] Rf (Hex/EtOAc 9:1)Detection CharacteristicRemoval Strategy
Methyl 4-phenylthiophene-3-carboxylate Target 0.35 UV (254 nm), Dark SpotN/A
Methyl 4-bromothiophene-3-carboxylateStarting Material0.38 (Very Close)UV (254 nm)Toluene Gradient / Chemical Consumption
Phenylboronic AcidReagent0.05 (Streaks)Stains with KMnO4Basic Wash (1M NaOH)
BiphenylSide Product0.85UV (Fluorescent blue)Hexane Trituration / Sublimation
BenzeneByproductSolvent FrontNone (Volatile)Rotary Evaporation
Pd(PPh3)4 / Pd BlackCatalystBaseline / ColoredVisible (Black/Brown)Thiol Silica / Celite Filtration

Experimental Methodology: Optimized Suzuki Coupling & Workup

Context: To minimize purification difficulty, the reaction must be driven to full conversion. The following protocol prioritizes conversion over atom economy to simplify the isolation of the thiophene ester.

Protocol:

  • Setup: In a Schlenk tube, combine Methyl 4-bromothiophene-3-carboxylate (1.0 eq), Phenylboronic acid (1.5 eq), and Potassium Phosphate (

    
    , 3.0 eq).
    
  • Solvent: Add Toluene:Water (10:1 ratio). Note: The biphasic system helps dissolve inorganic salts.

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling (Biphenyl formation).

  • Catalyst: Add

    
     (3 mol%). Why? dppf is more robust than 
    
    
    
    and resists de-ligation.
  • Reaction: Heat to 90°C for 16 hours. Monitor by TLC.[1][2][5][10]

  • Workup (The "Purification Prep"):

    • Cool to room temperature.[1][2][8] Dilute with Ethyl Acetate.

    • Wash 1: Water (removes salts).

    • Wash 2: 1M NaOH (removes unreacted Phenylboronic acid and Phenol). This step is crucial to simplify the column.

    • Wash 3: Brine.[8][11] Dry over

      
      .[2][8][11]
      
  • Isolation: Concentrate to a crude oil. Adsorb onto silica gel for dry-loading (improves resolution of close spots).

References

  • Vertex AI Search. (2025). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.[6] ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 4-phenylthiophene-3-carboxylate

Executive Summary Methyl 4-phenylthiophene-3-carboxylate (MW 218.27 Da) is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly for kinase inhibitors and non-steroidal anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-phenylthiophene-3-carboxylate (MW 218.27 Da) is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). In drug development, verifying the regiochemistry of the phenyl substitution (4-phenyl vs. 5-phenyl or 2-phenyl) is essential, as these isomers exhibit distinct biological activities but nearly identical retention times in standard liquid chromatography.

This guide details the Electron Ionization (EI) mass spectrometry fragmentation patterns that distinguish Methyl 4-phenylthiophene-3-carboxylate from its regioisomers. The analysis leverages the "Ortho-Effect" —a proximity-driven fragmentation mechanism unique to the 3,4-substitution pattern—to provide a self-validating identification protocol.

Experimental Methodology

To reproduce the fragmentation patterns described, the following experimental parameters are recommended. These conditions ensure sufficient internal energy for the diagnostic rearrangements to occur.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Provides reproducible, structure-specific fragmentation (fingerprinting) compared to soft ionization (ESI).
Electron Energy 70 eVStandard energy to facilitate both direct bond cleavage and high-energy rearrangements (Ortho-effect).
Source Temp 230°CPrevents thermal degradation while ensuring sample volatility.
Mass Analyzer Quadrupole or TOFUnit resolution is sufficient; TOF preferred for exact mass confirmation of the sulfur isotope pattern.

Fragmentation Analysis & Mechanism

Molecular Ion and Base Peak
  • Molecular Ion (

    
    ): m/z 218 . The spectrum exhibits a prominent molecular ion peak, characteristic of stable aromatic thiophene systems.
    
  • Isotope Pattern: A distinct

    
     peak at m/z 220  (~4.5% intensity relative to M+) confirms the presence of one Sulfur atom (
    
    
    
    ).
Diagnostic Pathways

The fragmentation of Methyl 4-phenylthiophene-3-carboxylate is governed by two competing mechanisms: standard ester cleavage and the proximity-dependent ortho-effect.

Pathway A: Standard Ester Cleavage (Non-Diagnostic)

Like most methyl esters, the molecule undergoes


-cleavage adjacent to the carbonyl group.
  • Loss of Methoxy Radical (

    
    ):  Yields the acylium ion at m/z 187  (
    
    
    
    ).
  • Loss of Carbonyl (CO): The m/z 187 ion decarbonylates to form the phenylthiophene cation at m/z 159 (

    
    ).
    
Pathway B: The Ortho-Effect (Diagnostic for 4-Phenyl Isomer)

This pathway is the key differentiator. The phenyl group at position 4 is sterically adjacent to the carbomethoxy group at position 3. This proximity allows for a hydrogen transfer from the phenyl ring (ortho-position) to the ester oxygen, followed by the elimination of a neutral methanol molecule.

  • Loss of Methanol (

    
    ):  The molecular ion (m/z 218) eliminates neutral methanol (32 Da) to form a stable tricyclic radical cation at m/z 186 .
    
    • Mechanism:[1] 1,5-Hydrogen shift from the phenyl ring to the ester methoxy oxygen, followed by cyclization to form a 4H-indeno[1,2-b]thiophene-4-one derivative.

    • Significance: This peak is significantly suppressed or absent in the 5-phenyl isomer , where the substituents are too distant for this interaction.

Comparative Isomer Differentiation

The following table contrasts the target molecule with its most common regioisomer, Methyl 5-phenylthiophene-3-carboxylate.

FeatureMethyl 4-phenylthiophene-3-carboxylate (Target)Methyl 5-phenylthiophene-3-carboxylate (Isomer)
Substitution 3,4-Pattern (Ortho/Adjacent)3,5-Pattern (Meta/Distant)
Key Mechanism Ortho-Effect (Cyclization)Standard Linear Fragmentation
Diagnostic Peak m/z 186 (

)
Absent or <5% abundance
Base Peak Pathway Competition between m/z 187 and m/z 186Dominant m/z 187 (

)
m/z 159 Abundance Moderate (derived from m/z 187)High (derived from m/z 187)

Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the divergent pathways. The "Ortho-Effect" pathway (red) is specific to the 4-phenyl isomer.

Fragmentation M Molecular Ion (M+) m/z 218 (Methyl 4-phenylthiophene-3-carboxylate) Frag1 Acylium Ion m/z 187 [M - OMe]+ M->Frag1 - OCH3 (31 Da) Standard Ester Cleavage Ortho Tricyclic Radical Cation m/z 186 [M - MeOH]+. (DIAGNOSTIC) M->Ortho - CH3OH (32 Da) Ortho-Effect (H-Transfer) Frag2 Phenylthiophene Cation m/z 159 [M - COOMe]+ Frag1->Frag2 - CO (28 Da)

Caption: Fragmentation pathways of Methyl 4-phenylthiophene-3-carboxylate. The red pathway indicates the diagnostic Ortho-Effect exclusive to the 3,4-substitution pattern.

Protocol for Identification

To confirm the identity of a sample suspected to be Methyl 4-phenylthiophene-3-carboxylate:

  • Acquire Spectrum: Run the sample using EI-MS at 70 eV.

  • Check Molecular Ion: Confirm

    
     at m/z 218 and 
    
    
    
    isotope at m/z 220.
  • Calculate Ratio: Determine the intensity ratio of

    
    .
    
    • If Ratio > 0.2: Highly indicative of 4-phenyl (Ortho) substitution.

    • If Ratio < 0.05: Indicative of 5-phenyl (Meta) substitution.

  • Verify m/z 159: Ensure the presence of the phenylthiophene backbone fragment.

References

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1982). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. Link

    • Establishes the foundational "Ortho-effect" mechanism in thiophene carboxylates, demonstrating the elimination of small molecules (H2O/ROH) when substituents are adjacent.
  • Grützmacher, H. F. (1975).[2] Analytical Importance of the Ortho Effect in Mass Spectrometry. Zeitschrift für Naturforschung B, 30, 259–262.[2] Link

    • Provides the mechanistic basis for the interaction between aromatic protons and ester groups in mass spectrometry.
  • Sigma-Aldrich.[3] (n.d.). Methyl 4-phenylthiophene-3-carboxylate Product Data. Link

    • Verification of the commercial availability and CAS Registry Number (350988-88-4) for the target compound.
  • Bowie, J. H., & White, P. Y. (1969). Electron Impact Studies: The Ortho Effect.Journal of the Chemical Society B, 89-93.

Sources

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